(2-Methylcyclotridec-1-en-1-yl)methanol
Description
(2-Methylcyclotridec-1-en-1-yl)methanol is a cyclic monoterpene alcohol characterized by a 13-membered carbocyclic ring (cyclotridecene) substituted with a methyl group at the C2 position and a hydroxymethyl (-CH2OH) group at the C1 position. Its structural complexity and stereochemical features make it a compound of interest in organic synthesis and fragrance chemistry.
Properties
CAS No. |
105612-82-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(2-methylcyclotridecen-1-yl)methanol |
InChI |
InChI=1S/C15H28O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(14)13-16/h16H,2-13H2,1H3 |
InChI Key |
FZVGZKDIINYGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCCCCCCCCC1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Alcohols and Terpenes
For example:
| Compound | Boiling Point (°C) | Solubility in Water | Key Applications |
|---|---|---|---|
| Cyclododecanol | 275–280 | Insoluble | Plasticizers, perfumes |
| Cyclotetradecanol | 290–295 | Insoluble | Surfactant intermediates |
| (Target Compound) | Not provided | Inferred insoluble | Likely fragrance use |
The absence of direct data on (2-Methylcyclotridec-1-en-1-yl)methanol requires extrapolation from smaller cyclic alcohols. Its larger ring size (13-membered) may confer higher thermal stability but lower volatility compared to cyclododecanol .
Methanol-Substituted Cyclic Alkenes
Methanol derivatives of cyclic alkenes, such as (1-Methylcyclohexen-1-yl)methanol, exhibit moderate polarity due to the hydroxyl group. These compounds often serve as intermediates in synthesizing flavorants.
Ethoxylated Phenolic Compounds (Unrelated but Provided in Evidence)
The evidence includes 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a non-ionic surfactant with distinct properties:
| Property | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | (Target Compound) |
|---|---|---|
| Structure | Ethoxylated phenolic ether | Cyclic terpene alcohol |
| Polarity | High (due to ethoxy and hydroxyl groups) | Moderate (hydroxyl group) |
| Applications | Surfactant, emulsifier | Fragrance, synthesis |
This comparison highlights functional differences: the target compound’s cyclic structure likely prioritizes odor profile over surfactant activity .
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